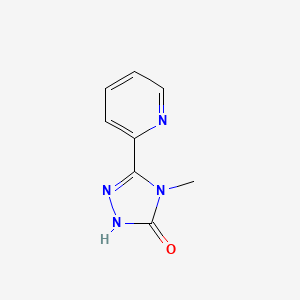
4-(2,2-Difluoroethenoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Difluoroethenoxy)aniline is an organic compound characterized by the presence of a difluoroethenoxy group attached to an aniline moiety
Métodos De Preparación
The synthesis of 4-(2,2-Difluoroethenoxy)aniline typically involves the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using water and hydrazine as reducing agents, catalyzed by ferric oxide and activated carbon . This method is advantageous due to its high yield, low cost, and suitability for industrial production.
Análisis De Reacciones Químicas
4-(2,2-Difluoroethenoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group to an amino group is a common reaction, as mentioned in the preparation method.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, monochlorodifluoromethane, water, hydrazine, and catalysts like ferric oxide and activated carbon.
Major Products: The major products formed from these reactions include 4-(difluoromethoxy)nitrobenzene and 4-(difluoromethoxy)aniline.
Aplicaciones Científicas De Investigación
4-(2,2-Difluoroethenoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,2-Difluoroethenoxy)aniline involves its interaction with specific molecular targets and pathways. The difluoroethenoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure suggests potential interactions with biological macromolecules .
Comparación Con Compuestos Similares
4-(2,2-Difluoroethenoxy)aniline can be compared with similar compounds such as 2-(difluoromethoxy)aniline and 4-(difluoromethoxy)aniline. These compounds share similar structural features but differ in the position and nature of the substituents:
2-(Difluoromethoxy)aniline: This compound has the difluoromethoxy group attached to the second position of the aniline ring.
4-(Difluoromethoxy)aniline: This compound has the difluoromethoxy group attached to the fourth position of the aniline ring.
Uniqueness: This compound is unique due to the presence of the difluoroethenoxy group, which imparts distinct chemical properties and reactivity compared to its analogs
Propiedades
IUPAC Name |
4-(2,2-difluoroethenoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c9-8(10)5-12-7-3-1-6(11)2-4-7/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOOGSKIWNYURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC=C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-difluoro-2-[4-(3-methoxynaphthalene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2562112.png)


![4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2562117.png)
![3-[(1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2562120.png)
![(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine](/img/structure/B2562122.png)

![N-(benzo[d]thiazol-2-yl)-2,4-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562125.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-benzyl-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2562126.png)


![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(3-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2562130.png)
![Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2562131.png)

